molecular formula C11H18N2OS B2998045 N,N-dimethyl-4-(1,3-thiazol-2-yloxy)cyclohexan-1-amine CAS No. 2197599-96-3

N,N-dimethyl-4-(1,3-thiazol-2-yloxy)cyclohexan-1-amine

Cat. No. B2998045
CAS RN: 2197599-96-3
M. Wt: 226.34
InChI Key: UJCAOPRGYYTEEW-UHFFFAOYSA-N
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Description

Compounds like “N,N-dimethyl-4-(1,3-thiazol-2-yloxy)cyclohexan-1-amine” belong to a class of organic compounds known as thiazoles. Thiazoles are heterocyclic compounds that contain a five-membered aromatic ring with one sulfur atom, one nitrogen atom, and three carbon atoms .


Molecular Structure Analysis

Thiazoles have a planar structure and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Thiazoles can undergo a variety of chemical reactions, including electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of a compound depends on its structure and the target it interacts with. Some thiazole derivatives have been found to have antimicrobial, anti-inflammatory, and antitumor activities .

Safety and Hazards

The safety and hazards of a compound depend on its structure and properties. Some thiazole derivatives can be hazardous and cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions in the study of thiazole derivatives could involve the synthesis of new compounds with potential biological activities, the development of more efficient synthesis methods, and the exploration of their mechanisms of action .

properties

IUPAC Name

N,N-dimethyl-4-(1,3-thiazol-2-yloxy)cyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2OS/c1-13(2)9-3-5-10(6-4-9)14-11-12-7-8-15-11/h7-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJCAOPRGYYTEEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCC(CC1)OC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-4-(1,3-thiazol-2-yloxy)cyclohexan-1-amine

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